molecular formula C11H15NO3 B1452154 Ethyl 2-amino-4-methoxy-5-methylbenzoate CAS No. 1135282-86-8

Ethyl 2-amino-4-methoxy-5-methylbenzoate

Cat. No. B1452154
M. Wt: 209.24 g/mol
InChI Key: DHCQOODDCXZLKZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methoxy-5-methylbenzoate is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-methoxy-5-methylbenzoate is 1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)10(14-3)6-9(8)12/h5-6H,4,12H2,1-3H3 . This code represents the specific structure of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-methoxy-5-methylbenzoate has a melting point of 95 - 97°C . It is a solid in its physical form .

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Biomedical Science, specifically Oncology .
  • Summary of the Application: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to Ethyl 2-amino-4-methoxy-5-methylbenzoate, has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
  • Methods of Application or Experimental Procedures: A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. The compound was then reacted with various agents to produce a range of derivatives. These compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results or Outcomes: Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability. The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with this compound .

Biological Potential of Indole Derivatives

  • Specific Scientific Field: Biomedical Science, specifically Pharmacology .
  • Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application or Experimental Procedures: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

ethyl 2-amino-4-methoxy-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-15-11(13)8-5-7(2)10(14-3)6-9(8)12/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCQOODDCXZLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274087
Record name Ethyl 2-amino-4-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methoxy-5-methylbenzoate

CAS RN

1135282-86-8
Record name Ethyl 2-amino-4-methoxy-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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